1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene
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Overview
Description
1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene is an organic compound characterized by its naphthalene core substituted with methoxy groups and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Coupling Reaction: The methoxyphenyl group is introduced via a coupling reaction, often employing Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of any double bonds present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Halogenating agents, Friedel-Crafts reagents.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene involves its interaction with various molecular targets:
Molecular Targets: This compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the ERK pathway, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetramethoxy-5-(2-propenyl)naphthalene: Similar structure but with a propenyl group instead of a methoxyphenyl group.
4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl): Contains a benzopyran core with similar methoxy substitutions
Uniqueness
1,2,3,4-Tetramethoxy-5-(4-methoxyphenyl)naphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group differentiates it from other naphthalene derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry .
Properties
Molecular Formula |
C21H22O5 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,2,3,4-tetramethoxy-5-(4-methoxyphenyl)naphthalene |
InChI |
InChI=1S/C21H22O5/c1-22-14-11-9-13(10-12-14)15-7-6-8-16-17(15)19(24-3)21(26-5)20(25-4)18(16)23-2/h6-12H,1-5H3 |
InChI Key |
MCINKZBGGYVVBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC3=C2C(=C(C(=C3OC)OC)OC)OC |
Origin of Product |
United States |
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